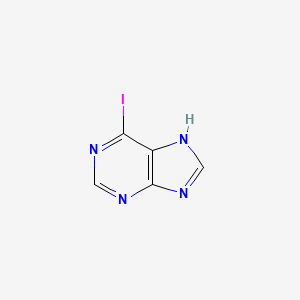
6-Iodopurine
Übersicht
Beschreibung
6-Iodopurine is a chemical compound with the empirical formula C5H3IN4. It has a molecular weight of 246.01 . It is used as a building block in the synthesis of RNA containing C6-modified purine .
Synthesis Analysis
The synthesis of 6-Iodopurine involves a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride . It can also be used as a postsynthetic building block for the construction of C-N, C-O, and C-S bonds under mild conditions and C-C bond formation by Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of 6-Iodopurine was determined by single crystal X-ray diffraction . It is an analogue of the purine bases adenine and hypoxanthine .Chemical Reactions Analysis
During the N-glycosylation of 6-chloro-7-deaza-7-iodopurine with perbenzoylated 2-methyl-ribose under Vorbrüggen conditions, the solvent itself is converted into a nucleophilic species competing with the nucleobase and further reacting with the activated riboside .Physical And Chemical Properties Analysis
6-Iodopurine has a storage temperature of 2-8°C . Its density is predicted to be 2.66±0.1 g/cm3, and it has a boiling point of 260.4±50.0 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Research
6-Iodo-7H-purine has been explored in the synthesis of new derivatives for anticancer activity. Researchers have synthesized and evaluated a series of disubstituted-7H-purine derivatives for their potential as anticancer agents, utilizing 6-iodo-7H-purine as a key intermediate .
Medicinal Chemistry
The compound serves as a synthetic intermediate in medicinal chemistry. Its halogenated structure allows for nucleophilic substitution reactions, which are useful for creating a variety of biologically active molecules .
Chemical Biology
In chemical biology, 6-iodo-7H-purine can be used as a reagent due to its reactivity, enabling the study of biological systems through chemical intervention .
Wirkmechanismus
6-Iodopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
Zukünftige Richtungen
6-Iodopurine has been used as a versatile building block for RNA purine architecture modifications . It has high reactivity and can be used for metal-free construction of C-N, C-O, and C-S bonds under mild conditions and C-C bond formation by Suzuki-Miyaura cross-coupling . This opens up possibilities for the synthesis of various RNA modifications, especially for oligonucleotides containing specific structures .
Eigenschaften
IUPAC Name |
6-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFSSALYRLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180108 | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2545-26-8 | |
| Record name | 6-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 6-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 6-Iodopurine?
A1: 6-Iodopurine serves as a versatile building block for creating modified purine derivatives. Its reactivity stems from the iodine atom at the 6-position, allowing for various chemical transformations. Key applications include:
Q2: Are there any notable side reactions associated with 6-Iodopurine in palladium-catalyzed reactions?
A2: Yes, a significant side reaction observed is reductive dimerization. In the presence of a palladium catalyst and a base, 6-Iodopurine can form 6,6'-dimers. This dimerization is particularly prevalent with phosphine-free catalysts or those containing specific phosphines and can compete with desired cross-coupling reactions [, ].
Q3: Can 6-Iodopurine be used to synthesize biologically relevant molecules?
A3: Yes, 6-Iodopurine has been successfully employed in synthesizing various biologically relevant molecules. For example, it has been used to prepare:
- (Purin-6-yl)alanines: These are a new class of amino acid-nucleobase conjugates synthesized through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-Iodopurine derivatives [].
- Acyclic nucleotide analogues: Researchers synthesized acyclic nucleotide analogues derived from 6-hetarylpurines using palladium-catalyzed cross-coupling of 9-[2-(diethoxyphosphonylmethoxy)ethyl]-6-iodopurine with various organometallic reagents [, ].
- 6-Perfluoroalkylpurine derivatives: These derivatives, including bases, nucleosides, and acyclic nucleotide analogues, were synthesized using a copper iodide/potassium fluoride mediated perfluoroalkylation reaction of 6-Iodopurines with trimethyl(perfluoroalkyl)silanes [].
Q4: What is the molecular formula and molecular weight of 6-Iodopurine?
A4: The molecular formula of 6-Iodopurine is C5H3IN4, and its molecular weight is 278.04 g/mol.
Q5: Are there any studies investigating the stability of 6-Iodopurine?
A5: While specific stability studies on 6-Iodopurine are limited within the provided research, it's known that halogenated purines, in general, can be sensitive to light and heat.
Q6: Has 6-Iodopurine been used in any biological studies?
A7: One study investigated the substrate specificity of adenine aminohydrolases from Azotobacter vinelandii and Candida utilis. The research revealed that these enzymes could catalyze the replacement of the iodine atom in 6-Iodopurine with a hydroxyl group, highlighting its potential as a substrate for enzymatic modification [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
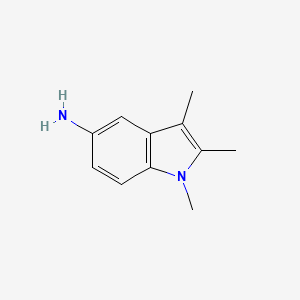
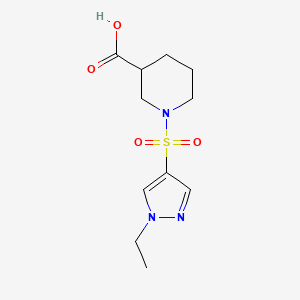

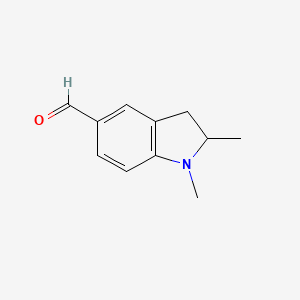
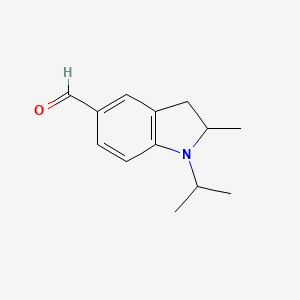
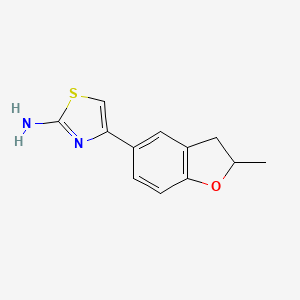
![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)
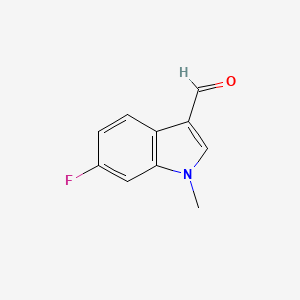

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
